molecular formula C14H4F5I B12515097 Benzene, pentafluoro[(4-iodophenyl)ethynyl]- CAS No. 812640-67-8

Benzene, pentafluoro[(4-iodophenyl)ethynyl]-

Cat. No.: B12515097
CAS No.: 812640-67-8
M. Wt: 394.08 g/mol
InChI Key: VOEVCXNTASXHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene, pentafluoro[(4-iodophenyl)ethynyl]-" is a fluorinated aromatic compound featuring a benzene ring substituted with five fluorine atoms (pentafluoro) and an ethynyl group linked to a 4-iodophenyl moiety. This structure combines strong electron-withdrawing effects (from fluorine and iodine) with the rigidity of the ethynyl bridge.

Properties

CAS No.

812640-67-8

Molecular Formula

C14H4F5I

Molecular Weight

394.08 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-(4-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H4F5I/c15-10-9(11(16)13(18)14(19)12(10)17)6-3-7-1-4-8(20)5-2-7/h1-2,4-5H

InChI Key

VOEVCXNTASXHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2F)F)F)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentafluoro[(4-iodophenyl)ethynyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 4-iodophenylacetylene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as triethylamine and a solvent like tetrahydrofuran (THF).

    Procedure: The pentafluorobenzene is reacted with 4-iodophenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for Benzene, pentafluoro[(4-iodophenyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, pentafluoro[(4-iodophenyl)ethynyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions with other aryl or alkyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium or copper catalysts are often used, along with bases like potassium carbonate or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aryl-alkyne compounds.

Scientific Research Applications

Benzene, pentafluoro[(4-iodophenyl)ethynyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzene, pentafluoro[(4-iodophenyl)ethynyl]- exerts its effects depends on the specific application

    Electrophilic and Nucleophilic Interactions: The fluorine atoms and ethynyl group can participate in electrophilic and nucleophilic interactions with other molecules.

    Catalytic Processes: The compound can act as a ligand in catalytic processes, facilitating the formation of new chemical bonds.

    Biological Pathways: In biological systems, the compound may interact with enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name & Source Substituents Molecular Weight (g/mol) Key Properties Applications
Target: Pentafluoro[(4-iodophenyl)ethynyl]benzene C₆F₅, 4-iodophenyl-ethynyl 394 (calculated) High electron deficiency, iodine reactivity, thermal stability Organic synthesis, optoelectronic materials
Compound A (Ev2,4): 1,2-Difluoro-4-[(4-ethylphenyl)ethynyl]benzene 1,2-diF, 4-ethylphenyl-ethynyl ~242 (C₁₆H₁₂F₂) Moderate hydrophobicity, lower electron withdrawal Liquid crystals, hydrophobic coatings
Compound B (Ev5): 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene 1-I, 4-iodophenyl-ethynyl 430 (C₁₄H₈I₂) Dual iodine sites, high molecular weight Cross-coupling reactions, radiopharmaceuticals
Compound C (Ev7): 1-Methyl-4-(pentafluoroethyl)benzene 1-CH₃, 4-C₂F₅ 210 (C₉H₇F₅) Volatility, strong electron withdrawal Fluoropolymer precursors, solvents
Compound D (Ev8): 1-Ethynyl-4-fluorobenzene 4-F, ethynyl 120 (C₈H₅F) Small size, high reactivity of ethynyl group Building block in organic synthesis

Key Comparison Points

Electronic Effects: The target compound’s pentafluoro substitution creates a far more electron-deficient aromatic core compared to mono-/difluoro analogs (e.g., Compound A) . This enhances its suitability for charge-transfer applications. Compound B’s dual iodine substituents provide distinct reactivity for Ullmann or Suzuki couplings, whereas the target’s single iodine may limit such pathways but reduce steric hindrance .

Compound A’s ethyl group enhances hydrophobicity, making it more lipid-soluble than the iodine-containing target .

Reactivity and Stability: The ethynyl group in the target and Compound D enables Sonogashira coupling, but the target’s electron-deficient ring may slow such reactions compared to simpler analogs . Fluorine in the target and Compound C improves thermal stability, whereas iodine in the target and Compound B may introduce photodegradation risks .

Applications :

  • The target ’s combination of fluorine and iodine positions it as a candidate for optoelectronic materials (e.g., organic semiconductors) and heavy-atom reagents in crystallography .
  • Compound C’s volatility suits it for solvent applications, while Compound B’s diiodo structure is ideal for catalytic cross-coupling .

Biological Activity

Benzene, pentafluoro[(4-iodophenyl)ethynyl]- (CAS No. 812640-67-8) is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a pentafluorophenyl group and an ethynyl linkage to a 4-iodophenyl moiety, which may influence its reactivity and interactions with biological systems.

Anticancer Activity

Compounds containing ethynyl and halogen substituents have been investigated for their anticancer properties. Studies on structurally analogous compounds suggest that they may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, derivatives of similar structures have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects . The exact mechanisms may involve modulation of reactive oxygen species (ROS) and interference with angiogenesis.

The biological activity of benzene, pentafluoro[(4-iodophenyl)ethynyl]- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of enzymes involved in metabolic pathways critical for cancer progression and inflammation.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to oxidative stress and inflammatory responses, potentially through the generation of ROS or by altering the activity of key transcription factors .

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of halogenated phenyl compounds demonstrated that compounds similar to benzene, pentafluoro[(4-iodophenyl)ethynyl]- exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 100 µg/mL against various strains, showcasing the potential for further development as antimicrobial agents .

Study 2: Anticancer Efficacy

In vitro studies on ethynyl-substituted aromatic compounds revealed their potential as anticancer agents. One study reported that a related compound induced apoptosis in human leukemia cell lines with an IC50 value of approximately 5 µM. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential .

Comparative Biological Activity of Related Compounds

Compound NameStructure TypeIC50 (µM)Targeted Activity
Benzene, pentafluoro[(4-iodophenyl)ethynyl]-Halogenated Ethynyl CompoundN/AAntimicrobial, Anticancer
Compound A (Similar Structure)Ethynyl-substituted Aromatic5Anticancer
Compound B (Halogenated Phenol)Halogenated Phenolic Compound40Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.